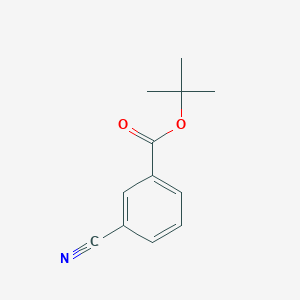

Tert-butyl 3-cyanobenzoate

Description

Tert-butyl 3-cyanobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a cyano group at the 3-position and a tert-butyl ester group. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol. The compound is typically synthesized via esterification of 3-cyanobenzoic acid with tert-butanol under acidic or catalytic conditions. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and material science research. The tert-butyl group enhances steric protection, improving stability against hydrolysis compared to smaller alkyl esters like methyl or ethyl .

Properties

IUPAC Name |

tert-butyl 3-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCIDWNCPZKTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457588 | |

| Record name | 3-cyano-benzoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383185-76-0 | |

| Record name | 3-cyano-benzoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-cyanobenzoate can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds through Csp³–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot . Another method involves the esterification of 3-cyanobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity reagents and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyanobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: 3-cyanobenzoic acid or other oxidized derivatives.

Reduction: 3-aminobenzoate derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

Tert-butyl 3-cyanobenzoate is primarily used as an intermediate in organic synthesis. Its reactivity allows it to be involved in various transformations, including:

- Esterification Reactions : It can react with alcohols to form esters, which are important in the creation of fragrances and flavorings.

- Nucleophilic Substitution Reactions : The cyano group can be replaced by various nucleophiles, leading to the formation of new compounds that can have pharmaceutical applications.

Case Study: Synthesis of Pharmaceuticals

In a study published by the Royal Society of Chemistry, this compound was utilized as a precursor for synthesizing novel pharmaceutical agents. The compound was subjected to nucleophilic substitution reactions to produce derivatives with enhanced biological activity against specific targets, demonstrating its utility in drug development .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in various biological assays:

- Antiviral Activity : Research has indicated that derivatives of this compound exhibit antiviral properties against certain viruses, including coronaviruses .

- Anticancer Properties : Some synthesized compounds based on this compound have been tested for anticancer activity, showing effectiveness in inhibiting tumor cell growth .

Material Science

This compound also finds applications in material science:

- Polymerization Initiators : It can serve as an initiator for polymerization reactions, contributing to the development of new materials with desirable properties.

- Additives in Coatings : The compound can be incorporated into coatings to enhance their durability and resistance to environmental factors.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of tert-butyl 3-cyanobenzoate involves its reactivity with various chemical reagents. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-cyanobenzoate with structurally related benzoate esters, focusing on physicochemical properties, reactivity, and applications.

Table 1: Comparison of this compound and Analogous Compounds

Key Comparative Insights:

Structural and Functional Group Effects Cyano vs. Bromo Substituents: The cyano group in this compound is electron-withdrawing, enhancing electrophilic reactivity for nucleophilic substitutions or cycloadditions. In contrast, tert-butyl 3-bromobenzoate contains a bromo group, which acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) . Ester Group Stability: The tert-butyl ester offers superior hydrolytic stability compared to methyl esters due to steric hindrance, making it preferable for prolonged reactions or acidic conditions . Methyl esters (e.g., methyl 3-cyanobenzoate) are more reactive in ester hydrolysis or transesterification.

Thermal and Physical Properties Methyl 3-cyanobenzoate has a higher melting point (58–60°C) compared to tert-butyl derivatives, which are typically liquids or low-melting solids due to the bulky tert-butyl group reducing crystallinity . Tert-butyl 3-cyano-5-methylbenzylcarbamate demonstrates enhanced thermal stability in polymer matrices, attributed to the carbamate group’s rigidity and tert-butyl steric protection .

Applications in Synthesis Pharmaceuticals: Methyl 3-cyanobenzoate is a key intermediate in synthesizing ataluren, a drug for genetic disorders, via hydroxylamine-mediated amidoxime formation . The tert-butyl analog may offer improved solubility in nonpolar solvents for similar applications. Material Science: Tert-butyl 3-cyano-5-methylbenzylcarbamate is integrated into polymers for enhanced mechanical strength and optical properties, leveraging its carbamate functionality and steric bulk .

Safety and Handling While tert-butyl alcohol (a precursor) is flammable and reacts violently with oxidizers , tert-butyl esters like this compound are less volatile and pose lower acute toxicity.

Research Findings and Trends

- Drug Development: Methyl 3-cyanobenzoate’s role in ataluren synthesis highlights the utility of cyano-substituted benzoates in medicinal chemistry. Tert-butyl derivatives are under exploration for prodrug formulations due to their stability .

- Material Innovations: The tert-butyl group’s steric effects are exploited to design polymers with tailored degradation profiles, critical for controlled-release applications .

- Reactivity Studies: Comparative studies show this compound undergoes slower hydrolysis than methyl analogs, making it suitable for reactions requiring prolonged ester integrity .

Biological Activity

Tert-butyl 3-cyanobenzoate (CAS Number: 383185-76-0) is an organic compound that belongs to the class of benzoate esters, characterized by the presence of a tert-butyl group and a cyano group attached to the benzene ring. Its molecular formula is C₁₂H₁₃NO₂, and it has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound undergoes several chemical reactions that contribute to its biological activity:

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids, which may exhibit different biological properties.

- Reduction : The cyano group can be reduced to an amine group, potentially enhancing its pharmacological profile.

- Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that may improve biological activity.

The reactivity of the cyano group is particularly significant as it can interact with biological macromolecules, influencing cellular pathways and biological responses.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related benzoate derivatives have demonstrated inhibition against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential efficacy in combating infections.

Antiparasitic Activity

In studies exploring antiparasitic compounds, derivatives with similar structures have shown activity against protozoan parasites such as Trypanosoma brucei. These findings imply that this compound may possess similar properties worth investigating further.

Cytotoxicity and Cancer Research

The compound's ability to modify cellular pathways through its reactive groups makes it a candidate for cancer research. Preliminary studies suggest that derivatives of cyanobenzoic acids can induce apoptosis in cancer cells. Investigating the specific effects of this compound on cancer cell lines could reveal its potential as a therapeutic agent.

Table 1: Summary of Biological Activities of Related Compounds

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of arylmethyl ether hybrids, compounds with structural similarities to this compound were shown to exhibit significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective growth inhibition at low concentrations, suggesting a promising avenue for further exploration of this compound's antimicrobial potential .

Case Study: Antiparasitic Efficacy

A series of benzamidobenzoic acid derivatives were tested for their ability to inhibit Trypanosoma brucei hexokinase enzymes. While direct studies on this compound are lacking, the results from related compounds highlight the importance of structural modifications in enhancing biological activity against parasitic infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-cyanobenzoate, and how can reaction conditions be tailored to maximize yield and purity?

- Methodological Answer: The synthesis typically involves esterification of 3-cyanobenzoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid) or via tert-butyl halide intermediates. Key variables include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity. Monitoring reaction progress by TLC or HPLC ensures optimal termination .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are functional groups distinguished?

- Methodological Answer:

- NMR : H NMR identifies tert-butyl protons as a singlet at ~1.3–1.5 ppm, while the aromatic protons of the benzoate ring appear as multiplet signals. C NMR confirms the nitrile carbon at ~115–120 ppm .

- IR : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1700 cm (ester C=O) are diagnostic .

- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (e.g., [M+H]) and fragmentation patterns for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.